

Spectroscopic and Synthetic Profile of Boc-Phe-Ala-OMe: A Technical Guide

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Compound of Interest

Compound Name: *Boc-Phe-Ala-OMe*

Cat. No.: *B088747*

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This guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the protected dipeptide, N-tert-butoxycarbonyl-L-phenylalanyl-L-alanine methyl ester (**Boc-Phe-Ala-OMe**). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a detailed look at the characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Boc-Phe-Ala-OMe**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Boc-Phe-Ala-OMe** in CDCl_3 at 400.0 MHz[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.33-7.22	m	-	5H	Phenyl H
6.85	br s	-	1H	Ala NH
5.28	d	8.1	1H	Phe NH
4.56	t	7.1	1H	Ala α -CH
4.47	br s	-	1H	Phe α -CH
3.74	s	-	3H	OCH ₃
3.15-3.07	m	-	2H	Phe β -CH ₂
1.43	s	-	9H	Boc (CH ₃) ₃
1.38	d	7.2	3H	Ala β -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Boc-Phe-Ala-OMe** in CDCl₃ at 101.6 MHz[1]

Chemical Shift (δ) ppm	Assignment
173.0	Ala C=O (ester)
171.2	Phe C=O (amide)
155.6	Boc C=O
136.7	Phenyl C (quaternary)
129.5	Phenyl CH
128.7	Phenyl CH
127.0	Phenyl CH
80.3	Boc C (quaternary)
56.0	Phe α -CH
52.2	OCH ₃
48.5	Ala α -CH
38.1	Phe β -CH ₂
28.4	Boc (CH ₃) ₃
18.5	Ala β -CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Boc-Phe-Ala-OMe**

Frequency (cm ⁻¹)	Interpretation
~3300	N-H stretching (amide)
~3060, 3030	C-H stretching (aromatic)
~2980, 2930	C-H stretching (aliphatic)
~1745	C=O stretching (ester)
~1690	C=O stretching (urethane, Boc)
~1650	C=O stretching (amide I)
~1520	N-H bending (amide II)
~1455, 1435	C-H bending
~1390, 1365	C-H bending (gem-dimethyl of Boc)
~1250, 1170	C-O stretching
~750, 700	C-H out-of-plane bending (monosubstituted benzene)

Note: The IR data is a representative compilation based on typical values for protected dipeptides and the available vapor phase spectrum on PubChem.[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Boc-Phe-Ala-OMe**

m/z	Interpretation
351.19	$[M+H]^+$ (Calculated for $C_{18}H_{27}N_2O_5^+$: 351.1915)
373.17	$[M+Na]^+$ (Calculated for $C_{18}H_{26}N_2O_5Na^+$: 373.1734)
295.15	$[M-C_4H_8+H]^+$ or $[M-56+H]^+$ (Loss of isobutylene from Boc group)
251.12	$[M-Boc+H]^+$ or $[M-100+H]^+$ (Loss of the Boc group)

Note: The mass spectrometry data is based on the calculated exact mass and common fragmentation patterns for Boc-protected peptides under soft ionization techniques like Electrospray Ionization (ESI). The PubChem entry indicates a GC-MS spectrum is available.[\[2\]](#)

Experimental Protocols

Synthesis of Boc-Phe-Ala-OMe

A common method for the synthesis of **Boc-Phe-Ala-OMe** is through the coupling of N-Boc-L-phenylalanine and L-alanine methyl ester. A widely used approach employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

- N-Boc-L-phenylalanine (Boc-Phe-OH)
- L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Dichloromethane (DCM)

- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 1 M aqueous hydrochloric acid (HCl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

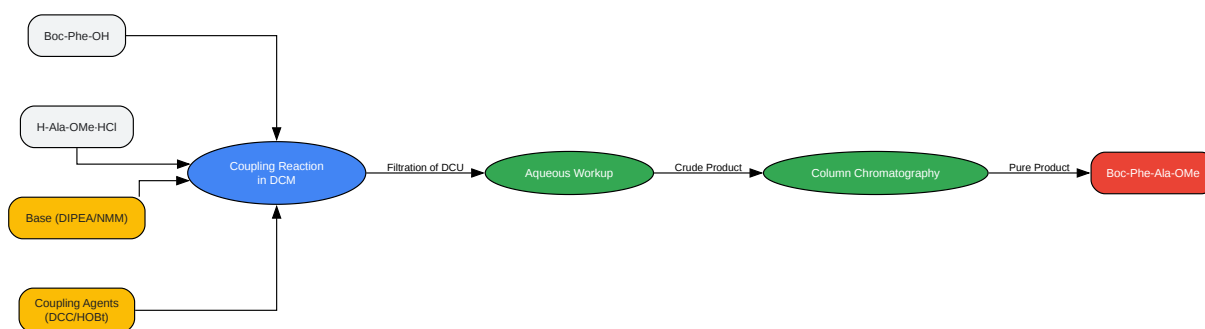
- L-alanine methyl ester hydrochloride (1.0 equivalent) is dissolved or suspended in dichloromethane.
- N,N-Diisopropylethylamine or N-Methylmorpholine (1.1 equivalents) is added to the mixture at 0 °C to neutralize the hydrochloride salt, and the solution is stirred for approximately 15-20 minutes.
- In a separate flask, N-Boc-L-phenylalanine (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) are dissolved in dichloromethane.
- The solution from step 3 is added to the reaction mixture from step 2.
- N,N'-Dicyclohexylcarbodiimide (1.1 equivalents), dissolved in a minimal amount of dichloromethane, is added to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The precipitate of dicyclohexylurea (DCU) is removed by filtration.
- The filtrate is washed successively with 1 M HCl, saturated NaHCO_3 solution, and brine.
- The organic layer is dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry:** High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass of the synthesized peptide.

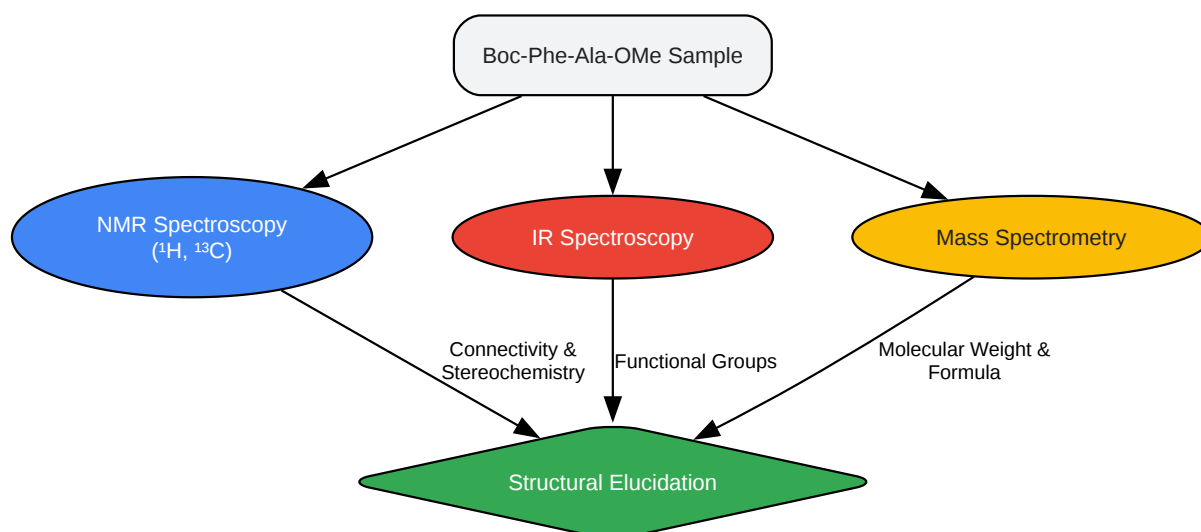
Visualizations

The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic data interpretation for **Boc-Phe-Ala-OMe**.



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Caption: Synthetic workflow for **Boc-Phe-Ala-OMe**.



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Caption: Logical flow of spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
- 2. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | C₁₈H₂₆N₂O₅ | CID 10697741 - PubChem [pubchem.ncbi.nlm.nih.gov]
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